(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol
Description
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is a chiral azetidine derivative characterized by a four-membered nitrogen-containing heterocycle (azetidine) with isopropyl and dimethyl substituents.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(3,3-dimethyl-1-propan-2-ylazetidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-6-9(3,4)8(10)5-11/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
ACUHFHWLFXUUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1CO)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylazetidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various non-covalent interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with compounds sharing functional or structural similarities.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C13H19NO2
- Molecular Weight : 221.30 g/mol
- Structure : Contains an N,O-bidentate directing group (hydroxy and amide functionalities) for metal-catalyzed C–H functionalization .
- Key Differences: Ring System: Lacks a nitrogen-containing heterocycle (azetidine) but includes a benzamide backbone. Reactivity: The hydroxyl and amide groups enable coordination with transition metals, whereas (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol may favor hydrogen bonding or steric effects due to its rigid azetidine ring. Applications: Used in catalytic C–H activation, unlike the azetidine derivative, which is more likely a synthetic intermediate.
(3,5-Dimethyl-1-propyl-pyrazol-4-yl)methanol
- Molecular Formula : C9H16N2O
- Molecular Weight : 168.24 g/mol
- Structure : Pyrazole ring with hydroxymethyl and alkyl substituents .
- Key Differences: Ring System: Pyrazole (5-membered, 2N atoms) vs. azetidine (4-membered, 1N atom). Synthesis: Prepared via condensation of isopropyl alcohol and dimethyl acetoacetate, followed by methanol reaction . The azetidine derivative likely requires ring-closing strategies (e.g., cycloaddition or nucleophilic substitution). Applications: Used as an intermediate in agrochemicals, whereas azetidine derivatives are more common in pharmaceuticals.
Table 1: Structural and Functional Comparison
Research Findings and Challenges
- Stereochemical Control : The azetidine derivative’s chiral centers pose challenges in enantioselective synthesis, unlike the pyrazole or benzamide analogs, which are less conformationally constrained .
- Reactivity : The azetidine’s strained ring may enhance reactivity in ring-opening reactions, whereas pyrazole and benzamide derivatives exhibit stability under similar conditions .
Biological Activity
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula: C8H17NO
- Molecular Weight: 157.23 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring structure allows it to act as a ligand for specific receptors, potentially modulating their activity. Research indicates that compounds with similar structures may influence neurotransmitter systems and exhibit neuroprotective effects.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be useful in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In vitro assays revealed that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Case Studies
-
Anticancer Research
A study investigated the effects of this compound on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro, particularly against ovarian cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.- Cell Line: SK-OV-3 (Ovarian Cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
-
Neuroprotective Effects
Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death induced by oxidative stress.- Model Used: SH-SY5Y Neuroblastoma Cells
- Protective Concentration: 10 µM
- Outcome: Significant reduction in oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
